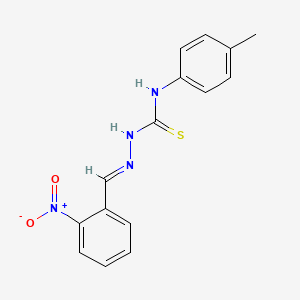![molecular formula C25H24N4O3S B11542075 2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11542075.png)
2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(3-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phénoxyéthyl)acétamide est un composé organique complexe appartenant à la classe des dérivés de triazole. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-{[5-(3-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phénoxyéthyl)acétamide implique généralement plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle triazole : Ceci peut être réalisé en faisant réagir des dérivés d’hydrazine avec des aldéhydes ou des cétones appropriés dans des conditions acides ou basiques.
Introduction du groupe sulfanyl : L’intermédiaire triazole est ensuite mis à réagir avec un composé thiol pour introduire le groupe sulfanyl.
Formation de l’acétamide : L’étape finale implique la réaction de l’intermédiaire sulfanyl-triazole avec la 2-phénoxyéthylamine pour former le dérivé acétamide.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, de conditions de réaction contrôlées et de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou le groupe sulfanyl, conduisant potentiellement à la formation de dérivés dihydro.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) peuvent être utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants ou les agents alkylants peuvent être utilisés dans des conditions appropriées.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés dihydro.
Substitution : Divers dérivés substitués selon les réactifs utilisés.
4. Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire précieux en synthèse organique.
Biologie
Le cycle triazole est connu pour son activité biologique, et les dérivés de ce composé peuvent présenter des propriétés antimicrobiennes, antifongiques ou anticancéreuses. Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique.
Médecine
En chimie médicinale, ce composé peut être étudié pour son potentiel en tant que candidat médicament. Sa capacité à interagir avec des cibles biologiques en fait un composé de tête prometteur pour le développement de nouveaux médicaments.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques. Sa structure unique permet la conception de polymères, de revêtements et d’autres matériaux ayant les caractéristiques souhaitées.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
The triazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, coatings, and other materials with desired characteristics.
Mécanisme D'action
Le mécanisme d’action du 2-{[5-(3-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phénoxyéthyl)acétamide n’est pas entièrement compris. Il est considéré qu’il interagit avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, par l’intermédiaire de son cycle triazole et de son groupe sulfanyl. Ces interactions peuvent conduire à la modulation des voies biologiques, ce qui se traduit par divers effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de 1,2,4-triazole : Les composés ayant des cycles triazole similaires, tels que le fluconazole et l’itraconazole, sont connus pour leurs propriétés antifongiques.
Composés sulfanyl : Les composés contenant des groupes sulfanyl, tels que les dérivés de la thiourée, présentent diverses activités biologiques.
Unicité
Ce qui distingue le 2-{[5-(3-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phénoxyéthyl)acétamide, c’est sa combinaison d’un cycle triazole avec un groupe sulfanyl et un fragment acétamide.
Propriétés
Formule moléculaire |
C25H24N4O3S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
2-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-31-22-14-8-9-19(17-22)24-27-28-25(29(24)20-10-4-2-5-11-20)33-18-23(30)26-15-16-32-21-12-6-3-7-13-21/h2-14,17H,15-16,18H2,1H3,(H,26,30) |
Clé InChI |
BKXWEGVTESQFRH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NCCOC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11541994.png)
![N-(4-fluorophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11542001.png)
![(3E)-N-(4-chloro-2-methylphenyl)-3-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11542007.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11542015.png)

![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11542025.png)
![N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide (non-preferred name)](/img/structure/B11542026.png)

![N-(2-{(2E)-2-[(1-benzyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4,5-trimethoxybenzamide (non-preferred name)](/img/structure/B11542034.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide](/img/structure/B11542042.png)
![N-(1-{N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide](/img/structure/B11542044.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide](/img/structure/B11542058.png)
![4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11542062.png)

